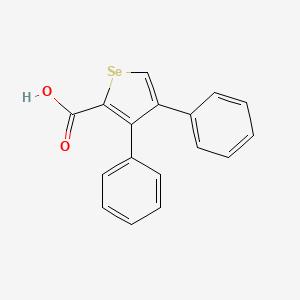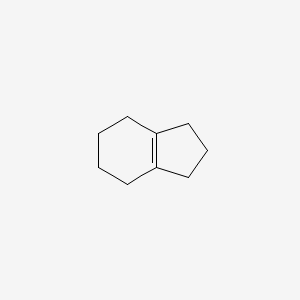
1-Bromo-1-ethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-ethylcyclohexane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of ethylcyclohexane, where a bromine atom is attached to the first carbon of the cyclohexane ring
Vorbereitungsmethoden
1-Bromo-1-ethylcyclohexane can be synthesized through the addition of hydrobromic acid (HBr) to 1-ethylcyclohexene. This reaction follows Markovnikov’s rule, where the bromine atom attaches to the carbon with the greater number of hydrogen atoms. The reaction conditions typically involve the use of HBr in an inert solvent such as dichloromethane at room temperature . Industrial production methods may involve similar processes but on a larger scale with optimized conditions for higher yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-1-ethylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (S_N2 and S_N1 reactions): In the presence of a nucleophile, such as a hydroxide ion (OH⁻) or a cyanide ion (CN⁻), the bromine atom can be replaced by the nucleophile, forming products like 1-ethylcyclohexanol or 1-ethylcyclohexyl cyanide.
Elimination Reactions (E2 and E1 reactions): When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form 1-ethylcyclohexene.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-ethylcyclohexane is used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Although less common, it may be used in studies involving the interaction of brominated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-bromo-1-ethylcyclohexane in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-ethylcyclohexane can be compared with other brominated cyclohexane derivatives, such as:
1-Bromo-2-ethylcyclohexane: This compound has the bromine atom on the second carbon, leading to different reactivity and steric effects.
1-Bromo-1-methylcyclohexane: Similar in structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-Bromo-1-cyclohexane: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
931-95-3 |
|---|---|
Molekularformel |
C8H15Br |
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
1-bromo-1-ethylcyclohexane |
InChI |
InChI=1S/C8H15Br/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 |
InChI-Schlüssel |
ISYSBGSTMJRWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)








![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)


